![molecular formula C11H15Cl2NO B2952535 (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride CAS No. 2138388-38-0](/img/structure/B2952535.png)
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride
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Description
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used as a pharmacological tool in scientific research to understand the mechanism of action and physiological effects of drugs that interact with the central nervous system.
Scientific Research Applications
NMR Studies and Chiral Discrimination
A study by Yashima, Yamamoto, and Okamoto (1996) detailed the chromatographic enantioseparation of certain compounds using cellulose derivatives as chiral stationary phases, highlighting techniques relevant to the analysis and separation of chiral molecules, which could be applicable to the study of "(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride" (Yashima, Yamamoto, & Okamoto, 1996).
Stereoselective Synthesis
Krivokolysko, Dyachenko, Chernega, and Litvinov (2001) reported on the stereoselective synthesis and alkylation of N-methylmorpholinium derivatives, showcasing methods that could be adapted for synthesizing stereoselective morpholine compounds (Krivokolysko et al., 2001).
Hydrochloride Salt Analysis
Turnbull (1997) explored the hydrochloride salt of N-methylmorpholine, providing insights into the structural characteristics and hydrogen bonding of morpholine hydrochlorides, which are pertinent for understanding the properties of "(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride" (Turnbull, 1997).
Sorption Behavior Studies
Research on the sorption behavior of chlorophenols by Peuravuori, Paaso, and Pihlaja (2002) could offer a foundation for studying the environmental interactions and behavior of chlorophenyl-containing compounds, including the morpholine derivative (Peuravuori, Paaso, & Pihlaja, 2002).
properties
IUPAC Name |
(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBBUOIWYFACR-JHQAJZDGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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